One synthesis method for tamsulosin involves reacting (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 2-(o-ethoxyphenoxy)ethyl bromide in an organic phosphite solvent. [] Trialkyl phosphites like triethyl phosphite, trimethyl phosphite, and tributyl phosphite can be used. [] This method aims to minimize the formation of contaminants like 5-((R)-2-{Bis-[2-(2-ethoxyphenoxy)ethyl]amino}-propyl)-2-methoxybenzenesulfonamide. []
YM-12617 is a phenethylamine derivative structurally similar to catecholamines. [] It comprises a benzene ring substituted with a methoxy group, a sulfonamide group, and a propyl chain linked to an ethoxyphenoxy moiety via an amine group. [, ] The stereochemistry at the chiral center on the propyl chain dictates the enantiomeric form (R or S). []
YM-12617 acts as a competitive antagonist at α1-adrenoceptors. [, , ] It binds to these receptors, preventing the binding of endogenous agonists like norepinephrine and phenylephrine. [, , ] This blockade inhibits the downstream signaling pathways activated by α1-adrenoceptor stimulation, leading to various physiological effects. [, , ]
YM-12617 and its enantiomers have been instrumental in characterizing α1-adrenoceptor subtypes. Studies using radioligand binding assays with [3H]YM617, a radiolabeled analog, revealed the presence of α1A-adrenoceptors (chlorethylclonidine-insensitive) in rat prostates and α1B-adrenoceptors (chlorethylclonidine-sensitive) in rat aortas. [] This differentiation helps understand the distinct roles of these subtypes in different tissues.
YM-12617 has been used to investigate the role of α1-adrenoceptors in various physiological processes. For instance, it helped elucidate the contribution of α1-adrenoceptors in regulating smooth muscle contraction in the rabbit lower urinary tract and prostate. [] By blocking these receptors, YM-12617 allowed researchers to dissect the involvement of different signaling pathways in these tissues.
Research utilizing YM-12617 has provided insights into pathological conditions. Studies on human prostate tissues revealed an increased density of α1-adrenoceptors in benign prostatic hyperplasia. [] This finding suggests a potential link between α1-adrenoceptor upregulation and the development of this condition, paving the way for targeted therapeutic interventions.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9